Methyl 4-methyl-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “Methyl 4-methyl-1H-indazole-5-carboxylate” is 1S/C10H10N2O2/c1-6-7(10(13)14-2)3-4-9-8(6)5-11-12-9/h3-5H,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 190.2 . The compound should be stored in a refrigerator .Mechanism of Action
Target of Action
Indazole derivatives are known to interact with various biological targets. For instance, some indazole compounds have been found to inhibit kinases such as CHK1 and CHK2 . .
Biochemical Pathways
Indazole derivatives can affect various pathways depending on their specific targets .
Advantages and Limitations for Lab Experiments
One of the major advantages of Methyl 4-methyl-1H-indazole-5-carboxylate is its high yield synthesis method, which makes it a cost-effective compound for laboratory experiments. Additionally, this compound has a wide range of biological activities, which makes it a valuable scaffold for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research and development of Methyl 4-methyl-1H-indazole-5-carboxylate. One potential area of focus is the development of new derivatives of this compound that exhibit improved solubility and bioactivity. Additionally, this compound could be further investigated for its potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, the mechanism of action of this compound could be further elucidated through additional research studies.
In conclusion, this compound is a valuable compound with significant potential for medicinal chemistry applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 4-methyl-1H-indazole-5-carboxylate involves a series of chemical reactions that use various reagents and solvents. One of the most commonly used methods for synthesizing this compound is the reaction of 4-methyl-1H-indazole-5-carboxylic acid with methanol and a dehydrating agent such as thionyl chloride or phosphorus pentoxide. This reaction results in the formation of this compound as a white solid with a high yield.
Scientific Research Applications
Methyl 4-methyl-1H-indazole-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Safety and Hazards
properties
IUPAC Name |
methyl 4-methyl-1H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7(10(13)14-2)3-4-9-8(6)5-11-12-9/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPLAMQHVTUGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.